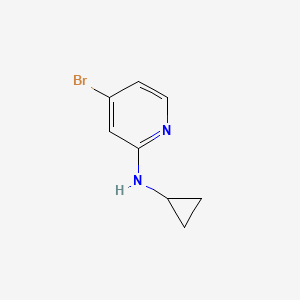

4-Bromo-N-cyclopropylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-cyclopropylpyridin-2-amine, also known as 4-BCPA, is an organic compound that has been extensively studied for its potential applications in the fields of materials science, organic synthesis, and drug discovery. 4-BCPA is a brominated derivative of the cyclopropylpyridin-2-amine molecule and is known to exhibit a range of interesting physical and chemical properties.

Scientific Research Applications

Spiroaziridination and Amination Reactions

One significant application involves the use of primary amines in spiroaziridination reactions under high pressure, yielding expected spiroaziridines with good yields and diastereomeric excesses. These reactions, particularly with bulky or aromatic amines, demonstrate the versatility of amine reactions in synthesizing complex organic structures (Rulev & Maddaluno, 2001).

Catalysis and Amination of Aryl Halides

A significant application area is the copper-catalyzed amination of aryl halides, where bromopyridines are converted into aminopyridines with high yield under mild conditions. This protocol highlights the role of copper catalysis in facilitating amination reactions, which is crucial for synthesizing various biologically active and chemically significant pyridine derivatives (Lang et al., 2001).

Synthesis of Aziridines and Pyrroles

The base-mediated intramolecular amination of chiral bromoallenes to synthesize 2,3-cis-2-ethynylaziridines with high selectivity is another remarkable application. Such synthetic methodologies underscore the importance of these compounds in constructing nitrogen-containing heterocycles, which are prevalent in many bioactive molecules (Ohno et al., 2002). Similarly, the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions further demonstrates the utility of bromo-derivatives in synthesizing heterocyclic compounds with potential biological activities (Aquino et al., 2015).

Lewis Base Synthesis

The efficient synthesis of highly electron-rich, dialkylamino-substituted terpyridines illustrates the use of bromo-substituted pyridines in preparing compounds with significant Lewis base properties. These compounds are predicted to have high methyl cation affinities, making them excellent ligands for various catalytic applications (Kleoff et al., 2019).

properties

IUPAC Name |

4-bromo-N-cyclopropylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLZYUOHICTMRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682475 |

Source

|

| Record name | 4-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-cyclopropylpyridin-2-amine | |

CAS RN |

1209458-84-3 |

Source

|

| Record name | 4-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)